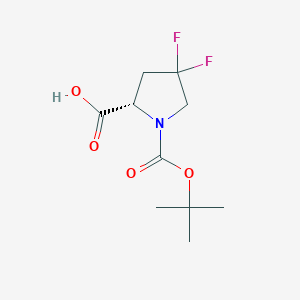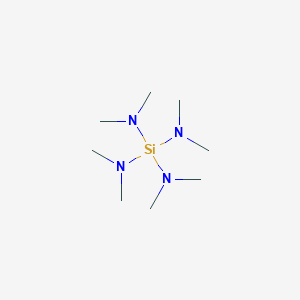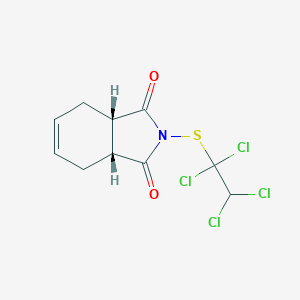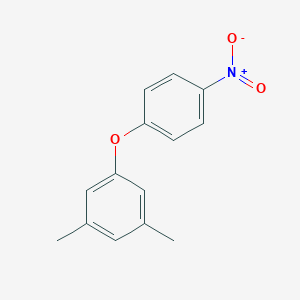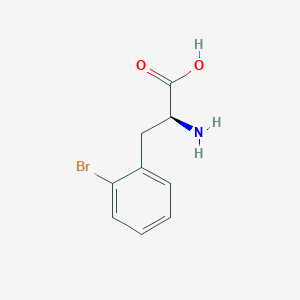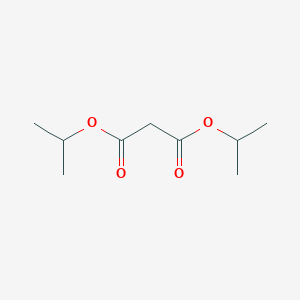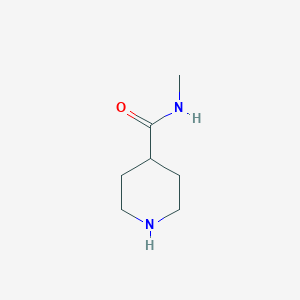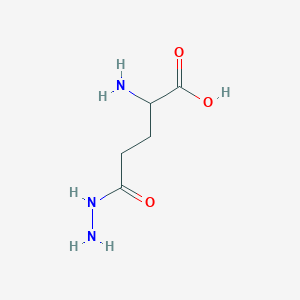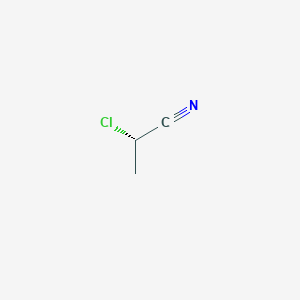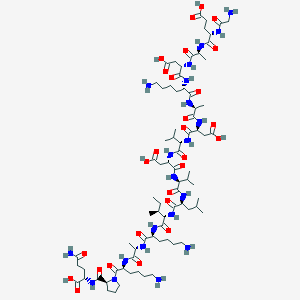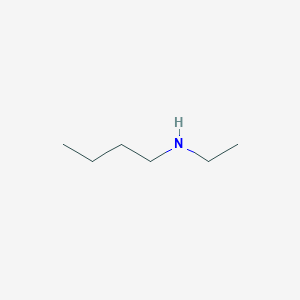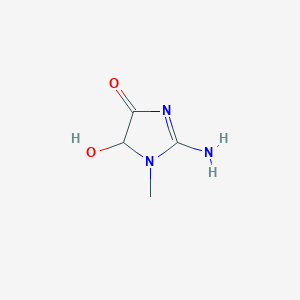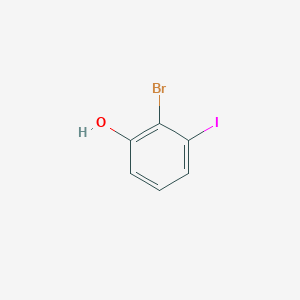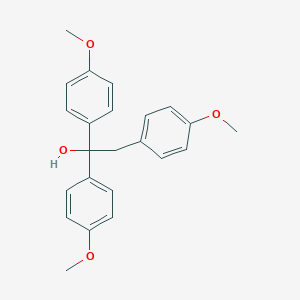![molecular formula C21H23NO4 B155197 5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one CAS No. 10214-74-1](/img/structure/B155197.png)
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one is a complex chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AEMTS, and it has been shown to have a range of interesting chemical and biological properties.
Wirkmechanismus
The mechanism of action of AEMTS is complex and not fully understood. However, it has been suggested that the compound may act by binding to specific targets in the body, including enzymes and receptors. This binding may lead to changes in the activity of these targets, which could have a range of biological effects.
Biochemische Und Physiologische Effekte
AEMTS has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition may lead to an increase in the levels of acetylcholine, which could have a range of effects on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
AEMTS has a range of advantages and limitations for use in lab experiments. One of the main advantages is its potential as a research tool for studying the mechanism of action of enzymes and receptors. However, one of the main limitations is its complex synthesis, which may make it difficult to produce in large quantities for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on AEMTS. One area of interest is the development of new drugs and therapies based on the compound's mechanism of action. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, AEMTS is a complex chemical compound with a range of interesting properties that make it a promising candidate for scientific research. Its potential applications in drug development and the treatment of neurological disorders make it an important area of study for future research.
Synthesemethoden
The synthesis of AEMTS is a complex process that involves several steps. The starting materials for the synthesis include 2,4-cyclohexadien-1-one, ethyl acetoacetate, and 2-amino-4,5-dimethoxybenzoic acid. These materials are combined in a series of reactions that involve the formation of a spirocyclic intermediate, which is then converted to AEMTS through a series of additional reactions.
Wissenschaftliche Forschungsanwendungen
AEMTS has a range of potential applications in scientific research. One of the most interesting areas of research involves the study of its mechanism of action. AEMTS has been shown to interact with a range of biological targets, including enzymes and receptors, and it has been suggested that it may have potential applications in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
10214-74-1 |
|---|---|
Produktname |
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
Molekularformel |
C21H23NO4 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
5-acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C21H23NO4/c1-4-26-17-11-14-7-10-22(13(2)23)16-12-21(8-5-15(24)6-9-21)19(18(14)16)20(17)25-3/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3 |
InChI-Schlüssel |
IWRFCTDHNISONK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC |
Kanonische SMILES |
CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC |
Synonyme |
(1'R)-1'-Acetyl-2',3',8',8'a-tetrahydro-5'-ethoxy-6'-methoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



